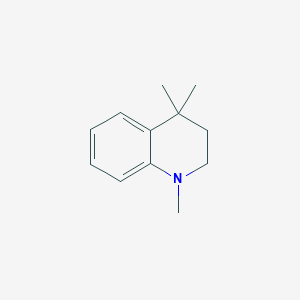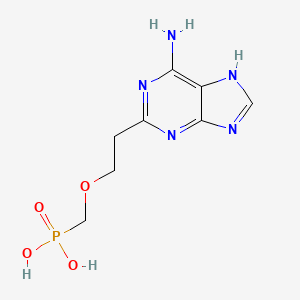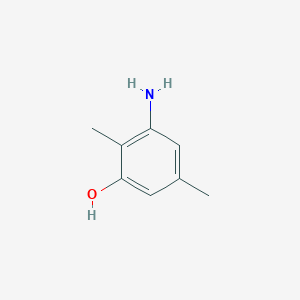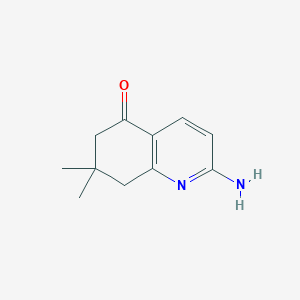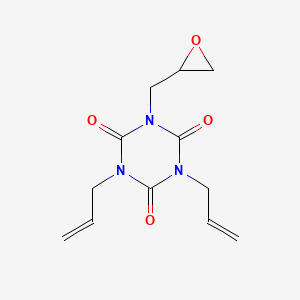
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential pharmacological properties .
Preparation Methods
The synthesis of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with 1,2,3,6-tetrahydropyridine under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter activity, particularly in the dopaminergic system. This modulation can lead to changes in neuronal signaling and has implications for conditions such as Parkinson’s disease .
Comparison with Similar Compounds
Ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA): A GABA antagonist selective for the GABA A -ρ subtype
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3,10H,2,4-7H2,1H3;1H |
InChI Key |
ILTPZMINOVXEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)

